molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B3424327
CAS RN: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

The resulting aqueous dispersion of N,N'-dichloro-2-amino -2-methylpropanenitrile was adjusted to pH7 with caustic soda and 3 ml of "Arquad 16-29%" was added. A further 24.1 gm of 2-amino-2-methylpropanenitrile was then added, concurrently with sufficient caustic soda to maintain a pH of greater than 12, over 40 minutes and the resulting title compound was filtered off to yield 39.4 g (91.8% yield).
[Compound]
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|

Inputs

Step One
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.1 g
Type
reactant
Smiles
NC(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of greater than 12
FILTRATION
Type
FILTRATION
Details
the resulting title compound was filtered off
CUSTOM
Type
CUSTOM
Details
to yield 39.4 g (91.8% yield)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04546174

Procedure details

The resulting aqueous dispersion of N,N'-dichloro-2-amino -2-methylpropanenitrile was adjusted to pH7 with caustic soda and 3 ml of "Arquad 16-29%" was added. A further 24.1 gm of 2-amino-2-methylpropanenitrile was then added, concurrently with sufficient caustic soda to maintain a pH of greater than 12, over 40 minutes and the resulting title compound was filtered off to yield 39.4 g (91.8% yield).
[Compound]
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|

Inputs

Step One
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.1 g
Type
reactant
Smiles
NC(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of greater than 12
FILTRATION
Type
FILTRATION
Details
the resulting title compound was filtered off
CUSTOM
Type
CUSTOM
Details
to yield 39.4 g (91.8% yield)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.